2-Quinizarincarboxylic acid
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Overview
Description
2-Quinizarincarboxylic acid is a chemical compound with the molecular formula C15H8O6 and a molecular weight of 284.22 g/mol . It is known for its role as a glucose uptake inhibitor, demonstrating a 24.9% inhibition rate at a concentration of 50 μM . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinizarincarboxylic acid typically involves the reaction of quinizarin with appropriate carboxylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the carboxylation process .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 2-Quinizarincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinizarin derivatives.
Reduction: Reduction reactions can yield different hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions include various quinizarin derivatives with different functional groups, which can be further utilized in research and industrial applications .
Scientific Research Applications
2-Quinizarincarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Quinizarincarboxylic acid is its inhibition of glucose uptake. This compound interferes with the glucose transporters on cell membranes, reducing the amount of glucose that enters the cells. This mechanism is particularly relevant in the context of metabolic diseases and conditions where glucose uptake needs to be regulated .
Comparison with Similar Compounds
Quinizarin: A closely related compound with similar structural features but lacking the carboxylic acid group.
Anthraquinone: Another related compound that serves as a precursor for various derivatives, including 2-Quinizarincarboxylic acid.
Uniqueness: this compound is unique due to its specific inhibitory effect on glucose uptake, which is not commonly observed in other quinizarin derivatives. This makes it particularly valuable in research focused on metabolic regulation and potential therapeutic applications .
Properties
Molecular Formula |
C15H8O6 |
---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1,4-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H8O6/c16-9-5-8(15(20)21)14(19)11-10(9)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,16,19H,(H,20,21) |
InChI Key |
UPIHXGUNPJWCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)C(=O)O)O |
Origin of Product |
United States |
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